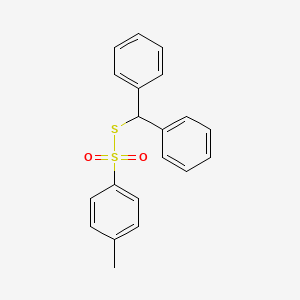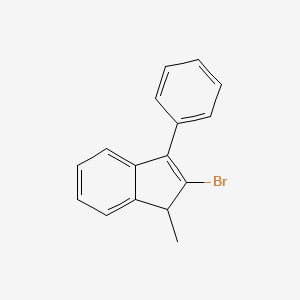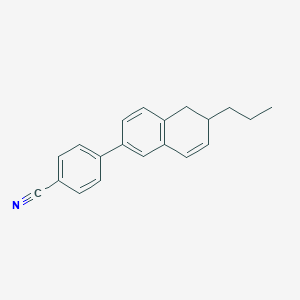
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile is a chemical compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group attached to a naphthalene ring system with a propyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene derivatives followed by reduction and subsequent cyanation. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .
化学反应分析
Types of Reactions
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include substituted benzonitriles, primary amines, and various oxidized derivatives.
科学研究应用
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile exerts its effects involves interactions with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The propyl and naphthalene moieties contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler analog without the naphthalene and propyl groups.
4-(5,6-Dihydro-6-propyl-2-naphthalenyl)benzonitrile: A closely related compound with similar structural features.
Uniqueness
4-(6-Propyl-5,6-dihydronaphthalen-2-YL)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the naphthalene ring system enhances its hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
88134-06-9 |
|---|---|
分子式 |
C20H19N |
分子量 |
273.4 g/mol |
IUPAC 名称 |
4-(6-propyl-5,6-dihydronaphthalen-2-yl)benzonitrile |
InChI |
InChI=1S/C20H19N/c1-2-3-15-4-9-20-13-19(11-10-18(20)12-15)17-7-5-16(14-21)6-8-17/h4-11,13,15H,2-3,12H2,1H3 |
InChI 键 |
IKQNBVAXBSVKPQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


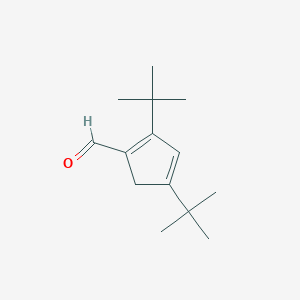
![1-(Phenylsulfanyl)-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14405722.png)
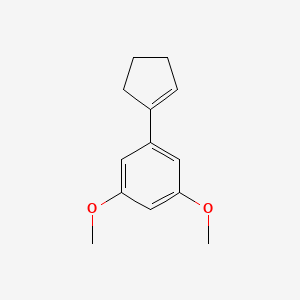
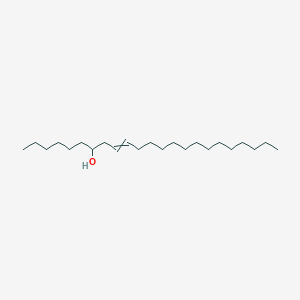
![2-Methoxyethyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14405752.png)
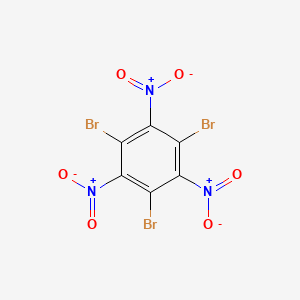
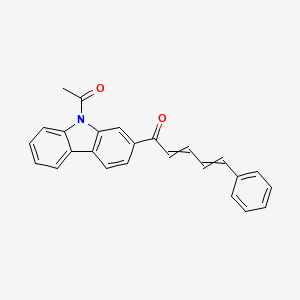

![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
